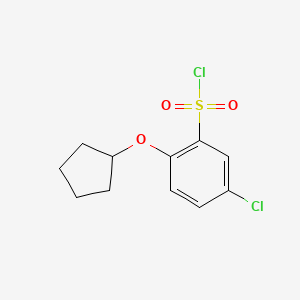

5-Chloro-2-(cyclopentyloxy)benzene-1-sulfonyl chloride

描述

属性

IUPAC Name |

5-chloro-2-cyclopentyloxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O3S/c12-8-5-6-10(11(7-8)17(13,14)15)16-9-3-1-2-4-9/h5-7,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCOWACLOWTUDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=C(C=C2)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Organic Synthesis

5-Chloro-2-(cyclopentyloxy)benzene-1-sulfonyl chloride serves as a key intermediate in the synthesis of various organic compounds. Its sulfonyl chloride functional group is particularly useful for introducing sulfonamide functionalities into target molecules.

Key Applications:

- Sulfonamide Synthesis: The compound can be used to synthesize sulfonamide derivatives, which are important in medicinal chemistry due to their antibacterial properties.

- Functionalization of Aromatic Compounds: It can be employed to modify aromatic compounds, enhancing their reactivity and allowing for the creation of more complex molecular architectures.

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound for the development of novel therapeutic agents.

Case Studies:

- Antibiotic Development: Research indicates that sulfonamide derivatives synthesized from this compound exhibit significant antibacterial activity. For instance, studies have demonstrated that certain sulfonamides derived from this compound show effectiveness against resistant strains of bacteria.

- Anti-inflammatory Agents: Some derivatives have been explored for their potential anti-inflammatory properties, making them candidates for further pharmacological studies.

Biochemical Applications

In biochemistry, this compound acts as an organic buffer and a reagent in various biochemical assays.

Applications:

- Reagent in Peptide Synthesis: This compound is used in peptide coupling reactions, facilitating the formation of peptide bonds between amino acids.

- Organic Buffering Agent: It serves as an effective buffering agent in biological experiments, maintaining pH stability during reactions involving enzymes or other biological molecules.

Material Science

Beyond its applications in organic synthesis and pharmaceuticals, this compound has potential uses in material science.

Applications:

- Polymer Chemistry: The sulfonyl chloride group can be utilized to modify polymers, enhancing their properties such as solubility and thermal stability.

- Coating Materials: It may be incorporated into coating formulations to improve adhesion and durability.

作用机制

The compound exerts its effects through its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form sulfonamides and sulfonic acids through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

相似化合物的比较

4-Chloro-2-(cyclopentyloxy)benzene-1-sulfonyl chloride

3-Chloro-2-(cyclopentyloxy)benzene-1-sulfonyl chloride

5-Chloro-2-(propyloxy)benzene-1-sulfonyl chloride

Uniqueness: 5-Chloro-2-(cyclopentyloxy)benzene-1-sulfonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the cyclopentyloxy group provides steric hindrance and affects the compound's chemical behavior compared to similar compounds.

生物活性

5-Chloro-2-(cyclopentyloxy)benzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological mechanisms, and the results of various studies that highlight its activity against different pathogens.

Chemical Structure:

The compound features a chlorinated aromatic ring with a cyclopentyloxy group and a sulfonyl chloride functional group. Its molecular formula is CHClOS, and it has a CAS number of 1245534-96-6.

Synthesis:

The synthesis typically involves the reaction of 5-chloro-2-hydroxybenzene with cyclopentanol in the presence of a suitable activating agent to form the cyclopentyloxy derivative, followed by sulfonylation with thionyl chloride or chlorosulfonic acid to introduce the sulfonyl chloride functionality.

Antimicrobial Properties

Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial activity. A study evaluating various sulfonamides demonstrated that derivatives containing similar scaffolds showed effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μmol/L) | Target Pathogen |

|---|---|---|

| Sulfonamide A | 15.62 | MRSA |

| Sulfonamide B | 31.25 | Methicillin-sensitive S. aureus |

| Sulfonamide C | 1-4 | Mycobacterium kansasii |

The biological activity of sulfonyl chlorides like this compound often involves their ability to interact with bacterial enzymes, particularly those involved in folate synthesis. By inhibiting these enzymes, they can effectively hinder bacterial growth and replication.

Case Studies

- Antimicrobial Efficacy : A series of novel sulfonamides derived from 5-chloro-2-hydroxybenzaldehyde were tested for their activity against various pathogens. The results indicated that compounds similar to this compound had potent activity against both MRSA and Mycobacterium strains .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that halogen substitutions on the aromatic ring significantly enhance antimicrobial potency. For instance, compounds with chlorinated substituents showed improved binding affinity to bacterial targets compared to their non-halogenated counterparts .

Research Findings

A comprehensive study published in PubMed highlighted the importance of structural modifications in enhancing the biological activity of sulfonamides. The introduction of different substituents on the benzene ring was found to influence both the potency and spectrum of activity against various microbial strains .

Comparative Analysis

Table 2: Comparison of Biological Activities

| Compound | Activity Type | Potency (MIC) |

|---|---|---|

| This compound | Antimicrobial | TBD |

| 5-Chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | MRSA | 15.62 |

| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | M. kansasii | 1-4 |

常见问题

Basic Research Questions

Q. How can the purity of 5-Chloro-2-(cyclopentyloxy)benzene-1-sulfonyl chloride be accurately determined in synthetic samples?

- Methodological Answer: High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and UV detection at 254 nm is recommended. This method is effective for quantifying impurities and residual solvents. For example, similar sulfonyl chlorides like 5-fluoro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride have been analyzed using such techniques, achieving >95% purity . Additionally, thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane eluent can provide preliminary purity assessments.

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer: A combination of and NMR spectroscopy is critical for confirming the substitution pattern and cyclopentyloxy group integration. Infrared (FT-IR) spectroscopy identifies characteristic S=O stretches (~1360 cm) and C-Cl bonds (~750 cm). High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) or electron impact (EI) modes provides molecular ion validation. Structural databases, such as PubChem, offer reference InChI and SMILES data for cross-verification .

Q. What are the recommended storage conditions to prevent hydrolysis of the sulfonyl chloride moiety?

- Methodological Answer: Store the compound under an inert atmosphere (argon or nitrogen) in a desiccator at -20°C. The sulfonyl chloride group is highly reactive with moisture, as demonstrated by its use in proteomics for covalent modifications of biomolecules . Solvents like dry dichloromethane or acetonitrile should be used for dissolution to minimize hydrolysis.

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during the sulfonylation step in the synthesis of this compound?

- Methodological Answer: Maintain reaction temperatures between 0–5°C to suppress electrophilic aromatic substitution byproducts. Use anhydrous solvents (e.g., dichloromethane) and slow, dropwise addition of sulfonylation agents (e.g., chlorosulfonic acid). Catalytic amounts of dimethylformamide (DMF) can enhance reactivity, as observed in syntheses of analogous compounds like 4-(3-methyloxetan-3-yl)benzene-1-sulfonyl chloride . Post-reaction quenching with ice-water followed by extraction with ethyl acetate minimizes side-product formation.

Q. How does the cyclopentyloxy group influence the reactivity of the sulfonyl chloride moiety compared to other alkoxy substituents?

- Methodological Answer: The cyclopentyloxy group introduces steric hindrance, slowing nucleophilic attacks at the sulfonyl chloride site. Comparative studies with 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 865352-01-8) show that electron-withdrawing substituents (e.g., trifluoromethyl) increase electrophilicity, while bulky groups like cyclopentyloxy reduce reaction rates in SN2 mechanisms . Computational modeling (DFT) can quantify these effects by analyzing LUMO distributions and transition-state energies.

Q. How can computational modeling predict the regioselectivity of nucleophilic attacks on this sulfonyl chloride?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for nucleophilic substitution. For instance, comparing the target compound with 2-chloro-5-nitrobenzenesulfonyl chloride (nitro as a strong electron-withdrawing group) reveals how substituents direct nucleophilic attacks to the para or meta positions . Molecular electrostatic potential (MEP) maps highlight electron-deficient regions, guiding predictions for reactions with amines or thiols.

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points or stability data for this compound?

- Methodological Answer: Variations in melting points may arise from polymorphic forms or impurities. Recrystallization from toluene/hexane mixtures can isolate pure crystalline forms. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide precise stability profiles. Cross-referencing data from multiple sources, such as PubChem and Enamine Ltd.'s Building Blocks Catalogue, ensures reliability .

Applications in Advanced Research

Q. What role does this compound play in the synthesis of bioactive molecules or proteomic studies?

- Methodological Answer: The sulfonyl chloride group reacts selectively with nucleophilic residues (e.g., lysine amines or cysteine thiols) in proteins, enabling site-specific modifications for structural studies. For example, 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride is used in proteomics to map protein interaction sites . In medicinal chemistry, the compound serves as a precursor for sulfonamide-based inhibitors, leveraging its steric and electronic properties for target selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。